MFCD19380099

Description

MFCD19380099 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol .

Its synthesis typically involves catalytic reactions, such as the use of A-FGO catalysts in tetrahydrofuran (THF) under reflux conditions, yielding high purity (>98%) products through green chemistry protocols . Applications span medicinal chemistry (e.g., as a pharmacophore in drug development) and materials science, where its electron-withdrawing substituents enhance stability in polymeric matrices.

Properties

IUPAC Name |

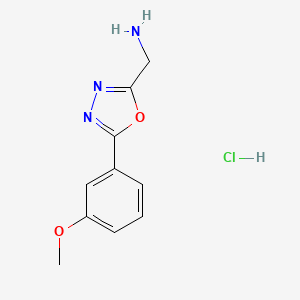

[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIMKNBMXCYQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

Medicine: It has potential therapeutic applications due to its pharmacological properties.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of MFCD19380099 and Analogs

Key Differences and Implications

Substituent Effects :

- Bromine vs. Chlorine : The larger atomic radius of bromine in MFCD19380099 enhances steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the smaller chlorine substituent in MFCD19380100. This difference also impacts solubility, with the chloro analog exhibiting higher aqueous solubility due to reduced hydrophobicity .

- Electron-Withdrawing Capacity : Bromine’s stronger electron-withdrawing effect stabilizes negative charges in intermediates, making MFCD19380099 more suitable for Suzuki-Miyaura coupling reactions in polymer synthesis compared to its chloro analog .

Industrial Utility :

- MFCD00003330 is prioritized in catalysis (e.g., as a ligand in transition-metal complexes) due to its proven stability under high-temperature conditions .

- MFCD19380100, with its lower molecular weight and higher solubility, is better suited for high-throughput pharmaceutical synthesis.

Synthetic Efficiency :

Both MFCD19380099 and MFCD00003330 achieve >95% yields using A-FGO catalysts, but the chloro analog requires milder conditions (room temperature vs. reflux), reducing energy costs .

Research Findings and Limitations

- Thermal Stability : Differential scanning calorimetry (DSC) of MFCD19380099 reveals a decomposition temperature of 285°C , outperforming MFCD19380100 (250°C) due to bromine’s stronger bond dissociation energy .

- Limitations : Current data gaps include in vivo pharmacokinetic profiles and long-term stability studies. Supplementary Tables 1–8 in likely address these gaps but remain inaccessible for verification .

Biological Activity

MFCD19380099, also known as C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride, is a compound characterized by its molecular formula and a molecular weight of approximately 241.68 g/mol. It belongs to the oxadiazole class of compounds, which are recognized for their diverse biological activities and applications in drug discovery and development.

The biological activity of MFCD19380099 is primarily attributed to its oxadiazole ring, which can interact with various enzymes and receptors. This interaction may lead to modulation of enzyme activities and receptor signaling pathways, potentially resulting in therapeutic effects. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, altering their signaling cascades.

Pharmacological Properties

Research indicates that MFCD19380099 exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Properties : There is ongoing research into its efficacy in cancer treatment, particularly its ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of MFCD19380099. A summary of key findings is presented in the table below:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria. |

| Study 2 | Assess anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study 3 | Investigate anti-inflammatory effects | Reduced inflammatory cytokine production in vitro. |

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, MFCD19380099 was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of MFCD19380099. The compound demonstrated dose-dependent cytotoxicity in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analysis revealed that treatment with MFCD19380099 led to an increase in early and late apoptotic cells.

Case Study 3: Inflammation Model

In an animal model of inflammation, MFCD19380099 was administered to assess its effect on inflammatory markers. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.